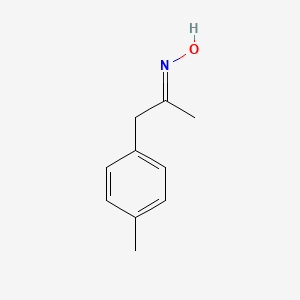

(4-Methylphenyl)acetone oxime

Description

(4-Methylphenyl)acetone oxime (CAS: 114306-23-9) is an aromatic oxime derivative with the molecular formula C₁₀H₁₃NO and a molecular weight of 163.22 g/mol . It features a methyl group at the para position of the phenyl ring attached to a propanone oxime backbone. Key physicochemical properties include:

- Density: 0.98 ± 0.1 g/cm³ (predicted)

- Melting Point: 90 °C

- Boiling Point: 302.8 ± 21.0 °C (predicted)

- pKa: 12.18 ± 0.10 (predicted)

This compound is primarily used as a synthetic intermediate, notably in the production of para-methylamphetamine . Its aromatic substituent imparts distinct electronic and steric effects, influencing reactivity and applications compared to simpler oximes.

Properties

IUPAC Name |

(NE)-N-[1-(4-methylphenyl)propan-2-ylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-8-3-5-10(6-4-8)7-9(2)11-12/h3-6,12H,7H2,1-2H3/b11-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QENZFBIAQUGNPJ-PKNBQFBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=NO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C/C(=N/O)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Methylphenyl)acetone oxime can be synthesized through the condensation of (4-methylphenyl)acetone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso compounds or nitriles.

Reduction: The oxime group can be reduced to form amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: The oxime group can participate in substitution reactions, such as the Beckmann rearrangement, to form amides.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or peracids can be used under mild conditions.

Reduction: Lithium aluminum hydride or hydrogen gas with a suitable catalyst (e.g., palladium on carbon) are commonly used.

Substitution: Acidic conditions, often with catalysts like sulfuric acid or polyphosphoric acid, are employed for the Beckmann rearrangement.

Major Products:

Oxidation: Nitroso compounds or nitriles.

Reduction: Amines.

Substitution: Amides.

Scientific Research Applications

(4-Methylphenyl)acetone oxime has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.

Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of (4-methylphenyl)acetone oxime involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, its derivatives may act as enzyme inhibitors or receptor modulators. The oxime group can form hydrogen bonds with target proteins, influencing their activity and leading to desired biological effects.

Comparison with Similar Compounds

Key Differences :

- (4-Methylphenyl)acetone oxime’s aromatic structure confers higher hydrophobicity and thermal stability (boiling point ~303°C vs. 135°C) but reduces water solubility.

- Acetone oxime is more hydrophilic, making it ineffective as a vasodilator compared to hydrophilic oximes like formamidoxime .

2.2. 4-Methoxyacetophenone Oxime

- Formula: C₉H₁₁NO₂

- Molecular Weight : 165.19 g/mol

- Properties: Melting Point: 80 °C Dipole Moment: 1.52 D (indicating moderate polarity) Synthesis: Derived from 4-methoxyacetophenone via oximation .

Key Differences :

- The methoxy group (-OCH₃) is electron-withdrawing, enhancing polarity compared to the electron-donating methyl group in this compound.

- Applications: Used in pharmaceutical intermediates (e.g., vasodilators) due to its balanced hydrophilicity .

2.3. (3-Chlorophenyl)acetone Oxime

Key Differences :

- Chlorine increases electrophilicity, enhancing reactivity in substitution reactions compared to methyl or methoxy derivatives.

- Potential environmental persistence due to halogen content.

2.4. Methyl Ethyl Ketoxime (MEKO)

Key Differences :

- MEKO’s aliphatic structure lacks aromatic stabilization, reducing thermal stability compared to this compound.

Tabular Comparison of Key Properties

| Property | This compound | Acetone Oxime | 4-Methoxyacetophenone Oxime | (3-Chlorophenyl)acetone Oxime |

|---|---|---|---|---|

| Molecular Formula | C₁₀H₁₃NO | C₃H₇NO | C₉H₁₁NO₂ | C₉H₁₀ClNO |

| Molecular Weight | 163.22 g/mol | 73.09 g/mol | 165.19 g/mol | 183.64 g/mol |

| Melting Point | 90 °C | - | 80 °C | Not reported |

| Boiling Point | 302.8 °C | 135 °C | Not reported | Not reported |

| Substituent Effect | Electron-donating (CH₃) | N/A | Electron-withdrawing (OCH₃) | Electron-withdrawing (Cl) |

| Key Application | Pharmaceutical intermediate | Oxygen scavenger | Vasodilator synthesis | Specialty chemical synthesis |

Reactivity and Functional Implications

- Electronic Effects :

- Hydrophobicity :

- Aromatic derivatives like this compound are less water-soluble, limiting biological activity (e.g., vasodilation) compared to hydrophilic oximes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-Methylphenyl)acetone oxime, and how can reaction conditions be optimized to improve yield?

- Methodology : The compound can be synthesized via condensation of 4-methylphenylacetone with hydroxylamine hydrochloride under alkaline conditions. Key steps include refluxing in ethanol/water (1:1 v/v) at 80°C for 4–6 hours, followed by neutralization with acetic acid to precipitate the oxime. Yield optimization involves controlling pH (8–9), stoichiometric excess of hydroxylamine (1.2–1.5 equivalents), and purification via recrystallization from ethanol .

- Characterization : Monitor reaction progress using thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase. Final purity (>99%) is confirmed via melting point analysis (reported range: 120–122°C) and HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers monitor?

- FT-IR : The oxime group (C=N–OH) exhibits a strong absorption band at 1630–1650 cm⁻¹ (C=N stretch) and a broad peak at 3200–3400 cm⁻¹ (O–H stretch). Confirm the absence of unreacted ketone by monitoring the disappearance of the carbonyl peak (~1700 cm⁻¹) .

- ¹H NMR : Key signals include the methyl group on the 4-methylphenyl ring (δ 2.35 ppm, singlet), the oxime proton (δ 8.2–8.5 ppm, broad), and aromatic protons (δ 7.2–7.4 ppm, multiplet). Integration ratios should align with the molecular formula C₁₀H₁₃NO .

- Mass Spectrometry : The molecular ion peak (m/z 163.2 [M+H]⁺) and fragmentation patterns (e.g., loss of –OH group, m/z 146.1) confirm structural integrity .

Advanced Research Questions

Q. How do computational studies using DFT elucidate the reaction mechanism of intramolecular oxime transfer in acetone oxime derivatives?

- Mechanistic Insights : Density Functional Theory (DFT) calculations (PBEO/defZ-TZVPP) reveal a stepwise pathway for intramolecular oxime transfer:

Water addition to the oxime nitrogen (ΔG‡ = 12.3 kcal/mol).

Cyclization via a six-membered transition state (ΔG‡ = 18.7 kcal/mol).

Expulsion of acetone or water, with the latter being rate-limiting due to higher activation barriers (ΔG‡ = 38.8 kcal/mol) .

- Diastereomer Effects : Bulkier substituents (e.g., 4-methylphenyl) stabilize intermediates through steric hindrance, altering diastereoselectivity compared to simpler models (e.g., formaldehyde oxime) .

Q. What role does this compound play in the formation of transition metal complexes, and how does its coordination behavior compare to other oxime ligands?

- Coordination Chemistry : The oxime acts as a bidentate ligand, coordinating via the nitrogen (N) and oxygen (O) atoms to form stable complexes with Co(II), Ni(II), and Cu(II). For example, [Ni(HL)₂(H₂O)₂] complexes exhibit square-planar geometry with magnetic moments of 2.8–3.2 BM, confirmed by AAS and magnetic susceptibility measurements .

- Comparative Analysis : Unlike α-dioximes (e.g., dimethylglyoxime), this compound forms weaker hydrogen bonds in metal complexes due to steric effects from the 4-methylphenyl group, reducing solubility in polar solvents .

Q. How do structural modifications in this compound derivatives influence their chemical reactivity and potential applications in catalytic processes?

- Reactivity Trends :

- Oxidation : Treatment with KMnO₄ in acidic media cleaves the C=N bond, yielding 4-methylbenzoic acid and acetone .

- Reduction : NaBH₄ reduces the oxime to 1-(4-methylphenyl)-2-propylamine, a precursor for pharmaceutical intermediates .

Data Contradictions and Resolutions

- Contradiction : Computational studies on formaldehyde oxime models suggest intermediate 7 should be observable , but experimental studies detect only intermediate 4 in acetone oxime systems .

- Resolution : Bulkier substituents in acetone oxime increase steric strain, destabilizing intermediate 7 and favoring alternative pathways .

- Contradiction : IR spectra of metal complexes show variable O–H stretching frequencies (3150–3400 cm⁻¹) depending on hydrogen-bonding networks, complicating structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.